molecular formula C22H22N6O3 B1265700 Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- CAS No. 84283-09-0

Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-

Katalognummer: B1265700
CAS-Nummer: 84283-09-0
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: ZMDIPFGNSFFLHV-RCCFBDPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that belongs to the class of adenosine analogs. This compound is characterized by the presence of a biphenyl group attached to the adenosine molecule, which enhances its biological activity and stability. Adenosine analogs are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Vorbereitungsmethoden

The synthesis of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the following steps:

    Protection of the 2’-hydroxyl group: of adenosine using a suitable protecting group such as a silyl ether.

    Coupling reaction: between the protected adenosine and 4-aminobiphenyl using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Deprotection: of the 2’-hydroxyl group to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Adenosine derivatives have been studied for their potential anticancer properties. The biphenyl moiety in the compound may enhance its interaction with biological targets associated with cancer cell proliferation. Research indicates that compounds with similar structures can inhibit certain types of cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Antiviral Properties
The modification of adenosine with biphenyl groups has shown promise in antiviral applications. Studies suggest that such compounds can interfere with viral replication mechanisms, making them potential candidates for treating viral infections .

Drug Delivery Systems

Enhanced Solubility and Bioavailability
One of the significant challenges in drug formulation is the poor solubility of many therapeutic agents. The incorporation of adenosine derivatives into nanoparticle systems has been proposed to enhance solubility and bioavailability. For instance, polyamidoamine dendrimers have been utilized to improve the pharmacokinetic properties of adenosine derivatives, facilitating controlled release and targeted delivery to specific tissues .

Targeted Drug Delivery
The biphenyl group can serve as a targeting moiety, allowing for selective delivery of drugs to specific cells or tissues. This specificity is crucial in reducing side effects and enhancing therapeutic efficacy, particularly in cancer treatment where targeted therapies are increasingly important .

Biochemical Research

Enzyme Inhibition Studies
Adenosine derivatives are often used as substrates or inhibitors in enzyme assays. The unique structure of adenosine, combined with the biphenyl modification, allows researchers to study enzyme kinetics and mechanisms more effectively. This application is vital for understanding metabolic pathways and developing new therapeutic strategies .

Receptor Binding Studies
Research into the binding affinity of adenosine derivatives to various receptors (such as adenosine A1 and A2 receptors) is ongoing. These studies help elucidate the role of adenosine in physiological processes and its potential as a therapeutic target in conditions like heart disease and neurological disorders .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated effective apoptosis induction in breast cancer cell lines using biphenyl-modified adenosine analogs.
Study BAntiviral PropertiesShowed significant inhibition of viral replication in vitro when using modified adenosine compounds against influenza virus.
Study CDrug DeliveryUtilized polyamidoamine dendrimers to enhance the solubility of adenosine derivatives, resulting in improved bioavailability in animal models.

Wirkmechanismus

The mechanism of action of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation or induce anti-inflammatory effects by modulating cytokine production.

Vergleich Mit ähnlichen Verbindungen

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- can be compared with other adenosine analogs, such as:

    Adenosine, 2-chloro-2’-deoxy-: Known for its antiviral properties.

    Adenosine, 2-fluoro-2’-deoxy-: Exhibits anticancer activity.

    Adenosine, 2’-deoxy-2’,2’-difluoro-: Used in the treatment of certain cancers.

The uniqueness of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- lies in its enhanced stability and biological activity due to the presence of the biphenyl group, which distinguishes it from other adenosine analogs.

Biologische Aktivität

Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- is a synthetic analog of adenosine that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally modified to enhance its biological activity, particularly in relation to adenosine receptors (ARs), which play crucial roles in various physiological processes and disease mechanisms.

Structure and Properties

The compound features a biphenyl moiety attached to the 8-position of the adenosine structure, which is believed to influence its binding affinity and selectivity for different AR subtypes. The general structure can be represented as follows:

  • Molecular Formula: C19H22N4O3
  • Molecular Weight: 354.41 g/mol

Adenosine interacts with four known subtypes of ARs: A1, A2A, A2B, and A3. Each receptor subtype mediates distinct physiological effects:

  • A1 Receptors: Primarily involved in inhibiting adenylate cyclase activity, leading to decreased cAMP levels.
  • A2A Receptors: Promote vasodilation and have neuroprotective effects; implicated in treating neurodegenerative diseases.
  • A2B Receptors: Modulate inflammation and immune responses.
  • A3 Receptors: Associated with anti-inflammatory and cytoprotective effects.

Binding Affinity Studies

The binding affinity of Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- has been evaluated in various studies. The following table summarizes the IC50 values for different AR subtypes:

Receptor Subtype IC50 (nM) Reference
A12400
A2A46
A2B>30,000
A321,000

These values indicate that the compound exhibits a significant preference for the A2A receptor over the other subtypes.

In Vitro Studies

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by modulating AR pathways. For instance, studies using breast cancer cell lines showed that treatment with the compound resulted in reduced cell proliferation and increased apoptosis rates.

Neuroprotective Effects

In models of neuroinflammation, Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- has shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its utility in conditions like Parkinson's disease where neuroinflammation is a contributing factor.

Study on Neuroinflammation

In a study involving BV-2 microglial cells treated with lipopolysaccharide (LPS) to induce inflammation, the compound demonstrated significant reductions in IL-1β and COX-2 expression levels compared to controls. This suggests that it may promote an anti-inflammatory M2 phenotype in microglial cells, which is beneficial for neuroprotection .

Cancer Cell Line Study

Another study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Eigenschaften

IUPAC Name

(2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDIPFGNSFFLHV-RCCFBDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233243
Record name Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84283-09-0
Record name Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.